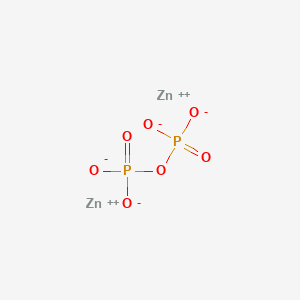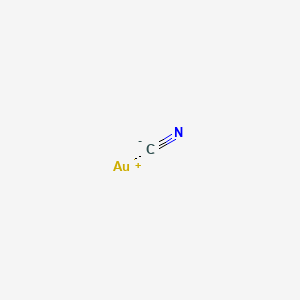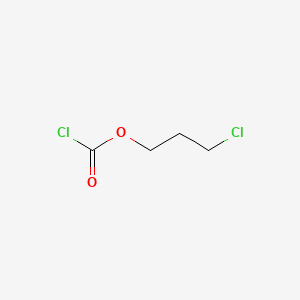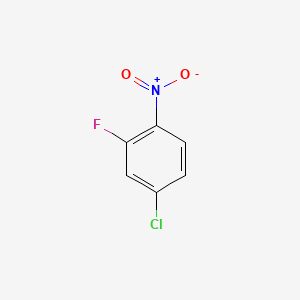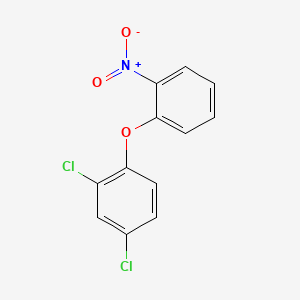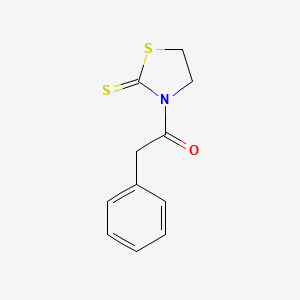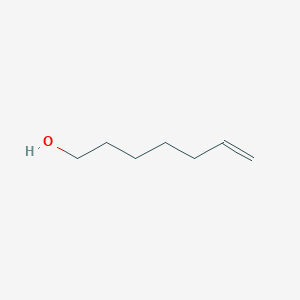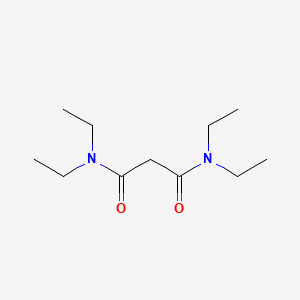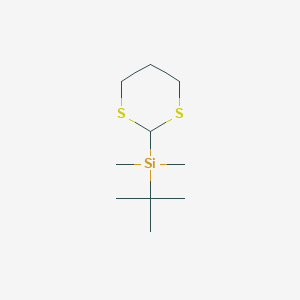
3,3',4,5,5'-ペンタクロロビフェニル
説明
3,3',4,5,5'-Pentachlorobiphenyl, commonly referred to as PCB-5, is a synthetic organic chemical compound that belongs to the family of polychlorinated biphenyls (PCBs). PCB-5 is an extremely stable and persistent compound that is resistant to breakdown by natural processes, making it a long-lasting pollutant in the environment. PCB-5 is a colorless, odorless, and tasteless solid that is insoluble in water, but soluble in organic solvents. It has a low vapor pressure and is not volatile. PCB-5 can be found in a variety of industrial and consumer products, including paints, adhesives, sealants, and electrical insulation.
科学的研究の応用
環境影響調査
3,3',4,5,5'-ペンタクロロビフェニル: は、残留性有機汚染物質として認識されています . 分解に対する耐性により、環境影響調査の重要な対象となっています。研究者は、生態系における長期的な存在、野生生物における生物蓄積、食物連鎖における生物濃縮の可能性を分析します。その環境経路を理解することは、その存在を軽減し、生態系の健康を保護するための戦略を開発するために不可欠です。
毒性学および健康リスク評価
残留性有機汚染物質としての分類により、PCB 126は毒性学において広く研究されています . 研究は、内分泌かく乱物質としての役割を含む、潜在的な有害な健康への影響に焦点を当てています . 科学者は、その毒性プロファイルを研究することで、人間に対するリスクを評価し、安全ガイドラインと規制政策を策定するのに役立ちます。
光分解研究
PCB 126の光分解の研究は、その環境運命を理解するために重要です . この分野の研究は、光分解の経路を探求し、PCB 126が紫外線にさらされたときに分解する条件を特定します。この知識は、環境におけるその持続性を予測し、その分解を加速する方法を開発するために不可欠です。
材料科学
材料科学では、PCB 126の工業用毒素および可塑剤としての特性が注目されています . 1970年代に禁止される前の商業用混合物におけるその歴史的な使用は、現代の材料で安全に使用できる類似の化合物の特性を研究するための基礎を提供します。
分析化学
分析化学者は、残留性有機汚染物質の検出方法を開発および改良するために、PCB 126を研究しています . この分野の研究は、環境試料中のPCBレベルを測定するアッセイの感度と特異性を向上させることを目指しており、これは汚染の監視と制御に不可欠です。
分子生物学
PCB 126は、分子生物学において、遺伝子レベルでの環境毒素の影響を研究するために使用されています . たとえば、ゼブラフィッシュに関する研究では、PCB 126が精巣組織におけるDNAメチル化と遺伝子発現に与える影響を調査しました。これらの研究は、PCB 126などの汚染物質が遺伝的およびエピジェネティックなプロセスをどのように変化させることができるかについての理解に貢献しています。
作用機序
Target of Action
The primary targets of 3,3’,4,5,5’-Pentachlorobiphenyl are the thyroid cells and oocyte maturation in certain species of fish . It also targets the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
3,3’,4,5,5’-Pentachlorobiphenyl interacts with its targets by inducing thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway . In fish, it exhibits estrogenic activity, affecting oocyte maturation . It also represses the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Biochemical Pathways
The affected biochemical pathways involve the Akt/FoxO3a/NIS signaling pathway in thyroid cells . In fish, it disrupts the normal hormonal regulation of oocyte maturation . It also affects the circadian rhythm by altering the expression of PER1 .
Result of Action
The molecular and cellular effects of 3,3’,4,5,5’-Pentachlorobiphenyl’s action include thyroid cell dysfunction , disruption of oocyte maturation in fish , and alteration of the circadian rhythm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’,4,5,5’-Pentachlorobiphenyl. As a persistent organic pollutant, it resists environmental degradation and can bioaccumulate in animal tissue . Its effects can be influenced by the concentration and duration of exposure .
特性
IUPAC Name |
1,2,3-trichloro-5-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-1-6(2-9(14)5-8)7-3-10(15)12(17)11(16)4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVAYAXIPRGORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074145 | |
| Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39635-33-1 | |
| Record name | PCB 127 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,5,5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01N0V0N4S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,3′,4,5,5′-pentachlorobiphenyl interact with the avian system and what are the downstream effects observed in the study?
A1: 3,3′,4,5,5′-Pentachlorobiphenyl acts as an aryl hydrocarbon receptor (AHR) agonist []. Upon binding to the AHR, it initiates a cascade of events leading to the induction of certain genes, notably those encoding cytochrome P450 1 (CYP1) enzymes. The study demonstrates that in chicken embryos, exposure to 3,3′,4,5,5′-pentachlorobiphenyl leads to the induction of CYP1A4, CYP1A5, CYP1B1, and CYP1C1 genes []. Interestingly, in quail embryos, a 1000-fold higher dose was required to induce CYP1A4 and CYP1A5, while CYP1B1 remained unresponsive []. This differential response between the two species highlights the complexities of 3,3′,4,5,5′-pentachlorobiphenyl-mediated induction of CYP1 genes in birds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)

